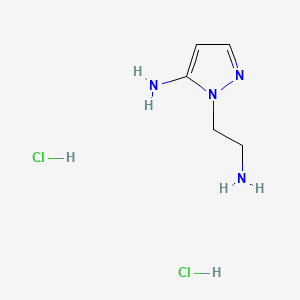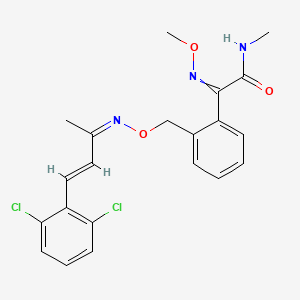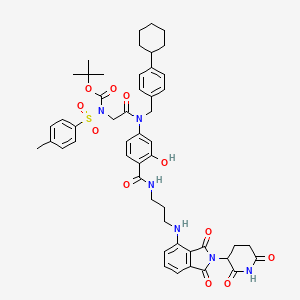
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide is a derivative of Pomalidomide, a thalidomide analogue known for its potent immunomodulatory and antineoplastic properties. This compound is primarily used in scientific research and has shown significant potential in the treatment of multiple myeloma and other inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide typically involves the reaction of Pomalidomide with 3-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating multiple myeloma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by modulating the activity of transcription factors and signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pomalidomide: The parent compound, known for its immunomodulatory and antineoplastic properties.
Thalidomide: An earlier analogue with similar therapeutic effects but with a different safety profile.
Lenalidomide: Another thalidomide derivative with enhanced potency and reduced side effects.
Uniqueness
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide stands out due to its unique chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways and its enhanced potency compared to other analogues make it a valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C50H56N6O11S |
|---|---|
Molekulargewicht |
949.1 g/mol |
IUPAC-Name |
tert-butyl N-[2-[N-[(4-cyclohexylphenyl)methyl]-4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C50H56N6O11S/c1-31-14-21-36(22-15-31)68(65,66)55(49(64)67-50(2,3)4)30-43(59)54(29-32-16-18-34(19-17-32)33-10-6-5-7-11-33)35-20-23-37(41(57)28-35)45(60)52-27-9-26-51-39-13-8-12-38-44(39)48(63)56(47(38)62)40-24-25-42(58)53-46(40)61/h8,12-23,28,33,40,51,57H,5-7,9-11,24-27,29-30H2,1-4H3,(H,52,60)(H,53,58,61) |
InChI-Schlüssel |
RBCMFHJUERZQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
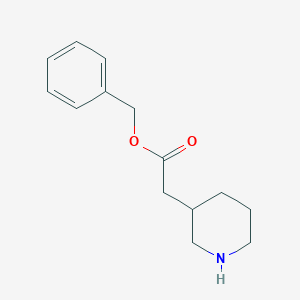

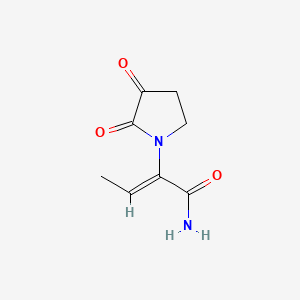
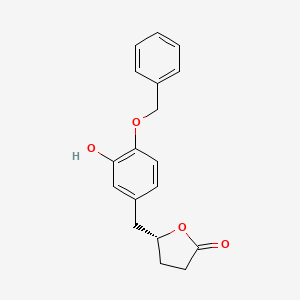
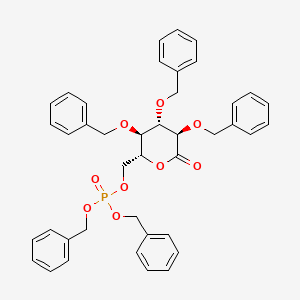
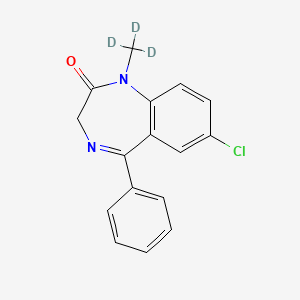
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
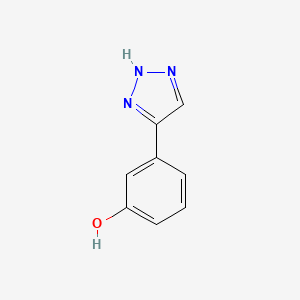
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)

